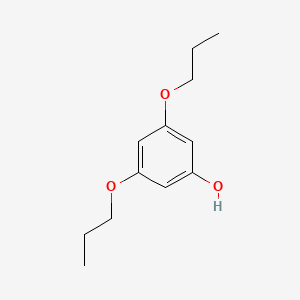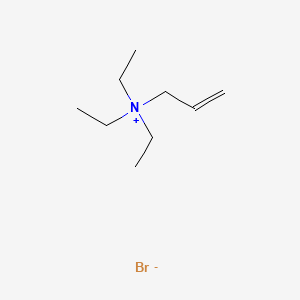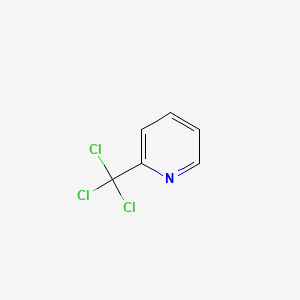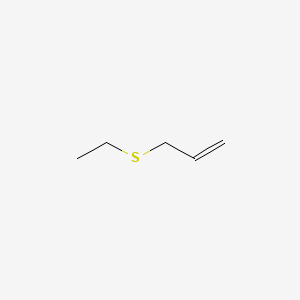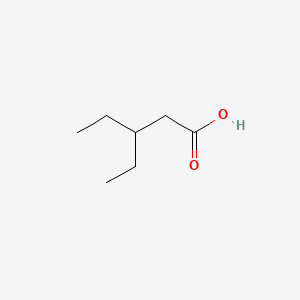
N-Hydroxymethylphenylacetamide
説明
N-Hydroxymethylphenylacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . It is also known by other names such as Benzeneacetamide, N-(hydroxymethyl)- .
Molecular Structure Analysis
The InChI code for N-Hydroxymethylphenylacetamide is 1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2, (H,10,12) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .科学的研究の応用
Metabolic Pathways and Enzyme Interactions
- Flutamide Hydrolysis and Hepatotoxicity : N-Hydroxymethylphenylacetamide, identified as a metabolite in the hydrolysis of flutamide (an antiandrogen drug), plays a role in the drug's metabolic pathways. Arylacetamide deacetylase (AADAC) is a key enzyme responsible for this process, primarily in the liver. This pathway is significant in understanding flutamide-induced hepatotoxicity (Watanabe et al., 2009).
Environmental Impact and Toxicology
- Cyto-Genotoxicity in Aquatic Organisms : Studies on the freshwater bivalve Dreissena polymorpha show that N-Hydroxymethylphenylacetamide (as paracetamol) causes moderate cyto-genotoxicity, impacting lysosomal membrane stability and inducing activities of certain enzymes like catalase and glutathione S-transferase. This research helps understand environmental impacts of pharmaceutical contaminants (Parolini et al., 2010).
Pharmaceutical Synthesis and Drug Development
- Antimalarial Drug Synthesis : N-Hydroxymethylphenylacetamide is an intermediate in the synthesis of antimalarial drugs. Research involving chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide provides insights into optimizing synthesis processes for pharmaceuticals (Magadum & Yadav, 2018).
Biological Effects and Therapeutic Potentials
Anti-Arthritic Properties : N-Hydroxymethylphenylacetamide demonstrates promising anti-arthritic properties. Studies on rats indicate its effectiveness in reducing inflammatory cytokines and oxidative stress markers, highlighting its potential as a therapeutic agent for arthritis (Jawed et al., 2010).
Hepatotoxicity and Protective Effects : The compound's role in hepatotoxicity, specifically in relation to overdose, is studied. Research on the protective effects of curcumin and α-lipoic acid against N-Hydroxymethylphenylacetamide-induced liver damage highlights its significance in understanding drug-induced liver injuries (Alhusain et al., 2022).
特性
IUPAC Name |
N-(hydroxymethyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBWKSWPAMJCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212094 | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(hydroxymethyl)-2-phenylacetamide | |
CAS RN |
6291-06-1 | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


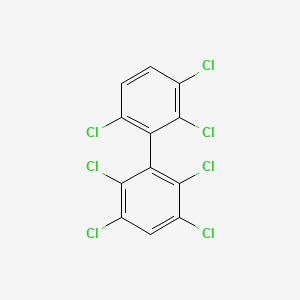

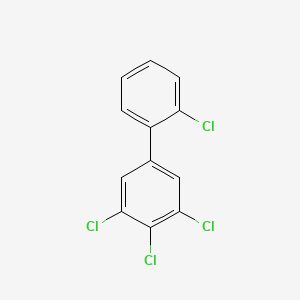
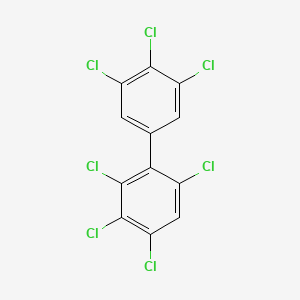
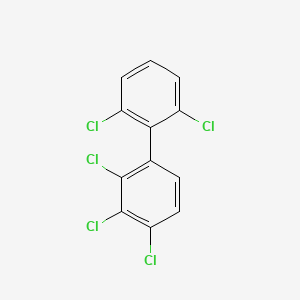
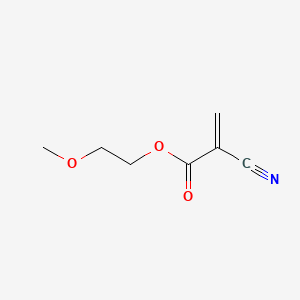
amino]phenyl]-](/img/structure/B1595035.png)
